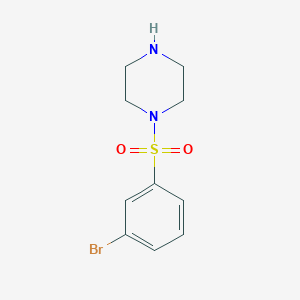

1-(3-Bromobenzenesulfonyl)piperazine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(3-bromophenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2S/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVJTQOHBQUGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368542 | |

| Record name | 1-(3-Bromobenzenesulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179051-77-5 | |

| Record name | 1-(3-Bromobenzenesulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromobenzenesulfonyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 1 3 Bromobenzenesulfonyl Piperazine and Analogues

Direct Synthesis Approaches to 1-(3-Bromobenzenesulfonyl)piperazine

Direct synthesis methods focus on the straightforward coupling of piperazine (B1678402) with a suitable benzenesulfonyl derivative. These approaches are often favored for their efficiency and atom economy.

The most common and direct route to this compound is the nucleophilic substitution reaction between piperazine and 3-bromobenzenesulfonyl chloride. sigmaaldrich.com In this reaction, the secondary amine groups of the piperazine ring act as nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net This results in the formation of a stable sulfur-nitrogen bond and the displacement of the chloride ion as a leaving group.

Controlling the stoichiometry of the reactants is crucial to favor the formation of the mono-substituted product over the di-substituted byproduct. This is often achieved by using an excess of piperazine, which also serves to neutralize the hydrochloric acid generated during the reaction. Alternatively, a non-nucleophilic base can be added to the reaction mixture for the same purpose. The fundamental activity of piperazine is attributed to the 1,4-position of its nitrogen atoms, making it an effective nucleophile in these transformations. researchgate.net

| Reactant A | Reactant B | Reaction Type | Key Product |

| Piperazine | 3-Bromobenzenesulfonyl Chloride | Nucleophilic Acyl Substitution | This compound |

One-pot synthesis, a strategy where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. rsc.orgmdpi.com While specific one-pot multicomponent reactions for the direct synthesis of this compound are not extensively detailed, the principle can be applied. A hypothetical one-pot approach could involve the in situ generation of 3-bromobenzenesulfonyl chloride from sodium 3-bromobenzenesulfonate, followed by the immediate introduction of piperazine to complete the sulfonylation. Such methodologies are increasingly used for the synthesis of various heterocyclic systems, including triazines and benzodiazepines, demonstrating their versatility and potential for industrial-scale production. rsc.orgnih.govnih.gov

Precursor Synthesis and Intermediate Utilization in Scaffold Assembly

An alternative to direct coupling involves the synthesis and use of specialized precursors and key intermediates. This approach allows for greater control over the final structure and is essential for creating more complex analogues.

To achieve selective mono-sulfonylation and prevent the formation of di-substituted products, one of the nitrogen atoms of the piperazine ring can be temporarily protected with a chemical group. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose, leading to the formation of 1-Boc-piperazine. chemicalbook.com This intermediate, 1-Boc-piperazine, can then be reacted with 3-bromobenzenesulfonyl chloride. The Boc group deactivates the nitrogen to which it is attached, ensuring that the sulfonylation occurs exclusively at the unprotected secondary amine. chemicalbook.com Following the reaction, the Boc group can be easily removed under acidic conditions to yield the desired this compound. This strategy is a cornerstone in the synthesis of piperazine-containing pharmaceuticals. nih.gov

| Step | Reactants | Key Transformation | Product |

| 1. Protection | Piperazine, Di-tert-butyl carbonate | Selective protection of one nitrogen atom | 1-Boc-piperazine |

| 2. Sulfonylation | 1-Boc-piperazine, 3-Bromobenzenesulfonyl Chloride | Sulfonylation of the unprotected nitrogen | 1-Boc-4-(3-bromobenzenesulfonyl)piperazine |

| 3. Deprotection | 1-Boc-4-(3-bromobenzenesulfonyl)piperazine, Acid (e.g., TFA) | Removal of the Boc protecting group | This compound |

Brominated benzenesulfonyl chlorides, such as 3-bromobenzenesulfonyl chloride and its isomers, are fundamental building blocks in organic synthesis. sigmaaldrich.comsigmaaldrich.com The sulfonyl chloride functional group is highly reactive and serves as a potent electrophile, readily reacting with a wide range of nucleophiles, including amines, alcohols, and phenols. orgsyn.org These intermediates are crucial for introducing the brominated benzenesulfonyl moiety into target molecules. The synthesis of these sulfonyl chlorides can be achieved through methods like the diazotization of aminobenzenesulfonic acids or the chlorosulfonation of bromobenzene. google.comsemanticscholar.org Their stability and reactivity make them indispensable reagents in the production of sulfonamides and other sulfur-containing compounds. researchgate.net

Advanced Synthetic Methodologies for Substituted Piperazine Systems

The development of advanced synthetic methods has expanded the toolkit for creating structurally diverse piperazine derivatives. While not always applied directly to the synthesis of the unsubstituted this compound, these techniques are vital for producing analogues with substituents on the piperazine ring itself. Direct C-H functionalization, particularly the α-lithiation of N-Boc protected piperazines, allows for the introduction of various substituents directly onto the carbon atoms of the ring. mdpi.combeilstein-journals.org This method bypasses the need for more lengthy synthetic routes that build the ring from scratch. acs.org Other advanced strategies focus on constructing the piperazine core from acyclic 1,2-diamine precursors, which allows for the stereocontrolled installation of substituents at specific positions on the ring. tmc.edunih.govnih.gov

Palladium-Catalyzed Coupling Reactions for Arylpiperazine Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C–N) bonds. wikipedia.orgnih.gov This methodology is especially powerful for the synthesis of N-arylpiperazines, where a piperazine ring is directly attached to an aromatic system. The reaction typically involves the coupling of an aryl halide (or triflate) with piperazine or its derivatives, catalyzed by a palladium complex featuring specialized phosphine (B1218219) ligands. nih.govorganic-chemistry.org

The general catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) catalyst, forming a Pd(II) complex. Subsequent coordination of the amine (piperazine) and deprotonation by a base leads to a palladium-amido intermediate. The final step is reductive elimination, which forms the desired N-arylpiperazine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

While the direct synthesis of this compound involves the reaction of 3-bromobenzenesulfonyl chloride with piperazine (a nucleophilic sulfonylation), palladium-catalyzed methods are crucial for creating analogues where the aryl group is directly bonded to the piperazine nitrogen. For instance, a common strategy to synthesize a related arylpiperazine would involve the reaction conditions outlined in the table below.

Table 1: Representative Conditions for Buchwald-Hartwig Amination in Arylpiperazine Synthesis

| Parameter | Conditions | Role in Reaction | Reference |

|---|---|---|---|

| Aryl Halide | Aryl bromides, chlorides, iodides | The aromatic coupling partner. | nih.gov |

| Amine | Piperazine (or substituted piperazines) | The nitrogen nucleophile. | nih.gov |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. | researchgate.net |

| Ligand | XPhos, SPhos, BINAP, P(t-Bu)₃ | Stabilizes the palladium center and facilitates key steps in the catalytic cycle. | nih.govberkeley.edu |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Activates the amine by deprotonation. | nih.gov |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. | nih.gov |

| Temperature | Room Temperature to >100 °C | Influences reaction rate and efficiency. | berkeley.edu |

The choice of ligand is critical for the success of the coupling reaction, with different generations of ligands developed to improve reaction scope and efficiency. wikipedia.org Sterically hindered and electron-rich phosphine ligands, such as XPhos and P(t-Bu)₃, have proven effective in promoting the coupling of challenging substrates, including less reactive aryl chlorides. nih.govberkeley.edu The development of these robust catalytic systems allows for the synthesis of a vast array of arylpiperazine derivatives under relatively mild conditions, making it a preferred method in drug discovery. nih.gov

Modular Synthetic Routes to Diverse Piperazine Scaffolds

Modular synthesis is a strategic approach that constructs complex molecules by assembling pre-fabricated building blocks or "modules." This strategy offers high efficiency and flexibility, allowing for the rapid generation of a library of structurally diverse analogues from a common set of starting materials. nih.govrsc.org In the context of piperazine chemistry, this approach enables systematic variation of substituents on both the piperazine ring and its appended functionalities.

The synthesis of diverse piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds has been achieved using a modular approach involving the combination of cyclic sulfamidate and hydroxy sulfonamide building blocks. nih.gov By systematically varying these building blocks, chemists can control the ring size, substitution pattern, and stereochemistry of the final heterocyclic scaffold. nih.gov

This compound can be viewed as a product of a simple modular synthesis where the two key modules are:

The Arylsulfonyl Module: 3-Bromobenzenesulfonyl chloride

The Heterocyclic Module: Piperazine

By reacting these two components, the target molecule is formed. The true power of the modular approach becomes evident when creating analogues. One could systematically replace the 3-bromobenzenesulfonyl module with a wide variety of other substituted arylsulfonyl chlorides to explore structure-activity relationships. Similarly, the piperazine module could be replaced with substituted piperazines (e.g., 2-methylpiperazine, homopiperazine) to introduce new structural features.

Table 2: Building Blocks for Modular Piperazine Synthesis

| Module Type | Example Building Blocks | Resulting Structural Variation | Reference |

|---|---|---|---|

| Electrophilic Partner | 3-Bromobenzenesulfonyl chloride, Benzoyl chloride, Aryl halides | Varies the N1-substituent on the piperazine ring. | nih.gov |

| Piperazine Core | Piperazine, 2-Methylpiperazine, Homopiperazine (1,4-diazepane) | Modifies the heterocyclic ring size and substitution. | nih.gov |

| Cyclic Building Blocks | Cyclic sulfamidates, Hydroxy sulfonamides | Allows for construction of complex, substituted, and fused piperazine ring systems. | nih.gov |

This strategy facilitates the exploration of chemical space around a core scaffold. For example, the bromine atom on the phenyl ring of this compound serves as a synthetic handle for further diversification through subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira couplings), adding another layer to the modular approach. This allows for the late-stage introduction of chemical diversity, a highly valuable strategy in the optimization phase of drug discovery.

Chemical Reactivity and Derivatization Strategies of the 1 3 Bromobenzenesulfonyl Piperazine Core

Modifications of the Piperazine (B1678402) Ring System

The piperazine ring is a common scaffold in medicinal chemistry, and the secondary amine in 1-(3-bromobenzenesulfonyl)piperazine serves as a prime handle for introducing a wide array of functional groups.

The lone pair of electrons on the secondary nitrogen atom of the piperazine ring makes it nucleophilic and readily available for alkylation and acylation reactions. N-alkylation is a fundamental method for modifying the piperazine core. This can be achieved through nucleophilic substitution reactions with various alkyl halides (chlorides, bromides) or sulfonates. The reaction typically proceeds in the presence of a base to neutralize the acid formed. Another common method is reductive amination, where the piperazine reacts with an aldehyde or ketone in the presence of a reducing agent.

Acylation reactions provide another avenue for derivatization. The piperazine nitrogen can react with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents) to form amide bonds. These reactions are crucial for linking the this compound core to other molecular fragments, including amino acids or other pharmacologically active moieties. For instance, benzhydrylpiperazine derivatives can be synthesized through acylation followed by reduction steps, showcasing the utility of this approach in creating complex molecules.

The nucleophilic nature of the piperazine nitrogen allows for the incorporation of a vast range of functional groups, extending beyond simple alkyl and acyl chains. This versatility is key to expanding the chemical space and modulating the physicochemical properties of the resulting molecules.

Diverse heterocyclic systems can be appended to the piperazine ring. For example, reactions with appropriate precursors can lead to the formation of derivatives containing rings such as 1,3-oxazines. Furthermore, the piperazine moiety can be used to derivatize peptides at their carboxyl groups, creating complex acyclic structures with potential biological applications. The choice of derivatizing agent and reaction conditions allows for fine-tuning of the final product's characteristics.

Table 1: Examples of Functional Groups Incorporated at the Piperazine Nitrogen

| Reaction Type | Reagent Class | Incorporated Functional Group |

|---|---|---|

| Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | Benzyl |

| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Acetyl |

| Reductive Amination | Aldehyde (e.g., Formaldehyde) | Methyl |

| Michael Addition | α,β-Unsaturated Ester | Ester-containing alkyl chain |

| Heterocycle Formation | Dihaloalkanes | Fused heterocyclic ring |

Reactivity of the Bromine Moiety on the Benzenesulfonyl Group

The bromine atom attached to the benzene (B151609) ring is a versatile functional group, enabling a different set of chemical transformations compared to the piperazine ring. It primarily serves as a leaving group in cross-coupling reactions or as a directing group in electrophilic aromatic substitution.

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. acs.orgrsc.org Key EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. acs.org The regioselectivity of these reactions is dictated by the existing substituents: the bromine atom and the sulfonylpiperazine group.

Both the bromo group and the sulfonyl group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene. nih.gov The sulfonyl group is a strong deactivator and a meta-director. The bromine atom is also deactivating but is considered an ortho-, para-director due to the ability of its lone pairs to participate in resonance. In this specific molecule, the bromine is at the meta-position relative to the sulfonyl group. The combined deactivating effect of both groups makes EAS reactions challenging, often requiring harsh conditions. The sulfonyl group strongly directs incoming electrophiles to the positions meta to it (positions 5). The bromine atom directs to positions ortho and para to it (positions 2, 4, and 6). Given the strong meta-directing effect of the sulfonyl group, further substitution is most likely to occur at position 5.

The most significant utility of the bromine moiety is its role as a leaving group in palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.govstrath.ac.uk This reaction couples an organohalide (in this case, the aryl bromide) with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. strath.ac.ukchemrxiv.org

The general mechanism involves a catalytic cycle comprising three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov

This reaction is exceptionally versatile, allowing for the introduction of a wide range of substituents, including alkyl, alkenyl, aryl, and heteroaryl groups, onto the benzene ring. acs.orgncert.nic.in This capability makes the Suzuki-Miyaura coupling an invaluable tool for the late-stage functionalization of the this compound scaffold. acs.org

Table 2: Potential Suzuki-Miyaura Coupling Partners for this compound

| Boronic Acid/Ester | Coupled Product Substituent |

|---|---|

| Phenylboronic acid | Phenyl |

| 4-Methylphenylboronic acid | 4-Methylphenyl (Tolyl) |

| Vinylboronic acid | Vinyl |

| 2-Thiopheneboronic acid | 2-Thienyl |

| Methylboronic acid | Methyl |

Transformations Involving the Sulfonamide Linkage

The sulfonamide bond (SO₂-N) is generally considered robust and stable, which is why it is frequently used as a stable linker or a key pharmacophore in many drugs. However, under specific chemical conditions, this linkage can be cleaved or transformed.

Methods for cleaving the N-S bond of sulfonamides often involve reductive conditions. researchgate.netacs.org For example, certain reagents can facilitate the reductive cleavage of secondary sulfonamides to yield the corresponding amine and a sulfinate. chemrxiv.orgacs.org Photolytic cleavage has also been reported, where irradiation with UV light can break the sulfonamide bond, although this may also lead to side reactions depending on the molecular structure. nih.gov

Hydrolysis of the sulfonamide bond is also possible, though it typically requires forcing conditions. Acid-catalyzed hydrolysis, for instance by refluxing with strong acids like hydrochloric acid, can cleave the bond to release the amine and the sulfonic acid. nih.govacs.org The efficiency of this hydrolysis can be influenced by the nature of the substituents on both the aryl ring and the amine. acs.org While generally stable, the potential for cleavage under specific reductive or hydrolytic conditions provides another, albeit less commonly exploited, avenue for modifying molecules containing the benzenesulfonylpiperazine core. strath.ac.ukacs.org

Hydrolysis and Subsequent Re-derivatization

While direct hydrolysis of the sulfonamide bond in this compound under standard aqueous conditions is generally challenging due to the high stability of the N-S bond, several chemical strategies can be employed to achieve its cleavage. researchgate.net This process, often referred to as deprotection in the context of synthesis, liberates the piperazine nitrogen, enabling subsequent re-derivatization.

Methods for Sulfonamide Bond Cleavage:

A variety of methods have been developed for the cleavage of aryl sulfonamides, which can be broadly categorized as reductive, acidic, or photolytic.

Acidic Hydrolysis: Although harsh conditions are often required, acidic hydrolysis can be used to cleave the sulfonamide bond. uab.catneuroquantology.com The use of strong acids like trifluoromethanesulfonic acid has been shown to be effective for the deprotection of N-arylsulfonamides. uab.catneuroquantology.com The reaction's success and selectivity can be influenced by the electronic properties of the aryl group. uab.cat Under acidic conditions, the S-N bond cleavage is often favored. researchgate.net

Photolytic Cleavage: The sulfonamide bond has been found to be susceptible to photolytic cleavage upon irradiation with ultraviolet light. researchgate.net This method can offer a milder alternative to harsh chemical reagents, though it may be accompanied by side reactions depending on the substrate. researchgate.net

Subsequent Re-derivatization of the Piperazine Core:

Once the 3-bromobenzenesulfonyl group is removed, the resulting piperazine becomes a key intermediate for the synthesis of a diverse range of new derivatives. The free secondary amine of the piperazine ring is a potent nucleophile, readily participating in various chemical reactions to introduce new functionalities. Common derivatization strategies include:

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl chains.

N-Arylation: Coupling with aryl halides, often through transition-metal-catalyzed cross-coupling reactions.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated piperazines.

These re-derivatization strategies allow for the systematic modification of the this compound core, enabling the exploration of structure-activity relationships and the optimization of biological activity.

Impact on Molecular Conformation and Biological Activity Profiles

The structural features of the this compound core, including the piperazine ring conformation and the nature of the substituents on the benzenesulfonyl group, play a crucial role in determining its interaction with biological targets and, consequently, its biological activity profile.

Molecular Conformation:

X-ray crystallography studies of structurally related 1-benzenesulfonylpiperazine derivatives consistently reveal specific conformational features.

The piperazine ring typically adopts a chair conformation . researchgate.netresearchgate.net This is the most stable conformation for a six-membered saturated heterocycle, minimizing steric strain.

The geometry around the sulfur atom of the sulfonyl group is a distorted tetrahedron . researchgate.netresearchgate.net

This defined three-dimensional structure is critical for how the molecule presents its pharmacophoric features to a biological receptor. Any derivatization of the core structure has the potential to influence this conformation, which in turn can affect binding affinity and biological activity. The conformational flexibility of piperazine derivatives is considered an important factor in their biological activity, as it allows the molecule to adapt to the binding site of a target protein. nih.gov

Biological Activity Profiles and Structure-Activity Relationships (SAR):

The 1-arylsulfonylpiperazine scaffold is a common motif in a variety of biologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govresearchgate.net The nature and position of substituents on the aryl ring of the benzenesulfonyl group, as well as modifications to the piperazine ring, have a significant impact on the biological activity.

Substitution on the Benzenesulfonyl Ring: The presence and position of substituents on the phenyl ring of the benzenesulfonyl moiety are critical for activity. For instance, in a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, the position of the nitro group on the benzene ring significantly influenced their antimycobacterial activity. nih.govacs.org Quantitative structure-activity relationship (QSAR) studies on arylsulfonylhydrazones have shown that substituents on the indole (B1671886) ring have a pronounced effect on cytotoxic activity against breast cancer cell lines. mdpi.com

Derivatization of the Piperazine Nitrogen: The introduction of different substituents at the N4 position of the piperazine ring is a common strategy to modulate the biological activity of arylpiperazine derivatives. nih.gov This position is often a key point for interaction with biological targets or for modifying the physicochemical properties of the molecule to improve its pharmacokinetic profile.

Structure Activity Relationship Sar Studies of 1 3 Bromobenzenesulfonyl Piperazine Derivatives

Positional Isomerism and Substituent Effects on Biological Activity

The positioning of substituents on the aromatic ring of 1-(3-Bromobenzenesulfonyl)piperazine derivatives is a critical determinant of their biological activity. Altering the position of the bromo substituent from the meta (3-position) to the ortho or para positions can significantly impact receptor affinity and selectivity. For instance, in a series of 1-piperazino-3-phenylindans, it was observed that 6-substituted derivatives, which corresponds to a para-like substitution pattern relative to the piperazine (B1678402) linkage, demonstrated affinity for both D1 and D2 dopamine (B1211576) receptors. documentsdelivered.com Specifically, derivatives with 6-chloro or 6-fluoro substitutions showed a preference for D1 receptors. documentsdelivered.com This suggests that the electronic and steric properties imparted by the substituent and its location are crucial for molecular recognition at the receptor binding site.

The nature of the substituent itself also plays a pivotal role. The introduction of different functional groups on the aryl ring can modulate the electronic environment of the molecule, influencing its interaction with biological targets. These modifications can alter properties such as lipophilicity and hydrogen bonding capacity, which are key factors in drug-receptor interactions.

Impact of Piperazine N-Substitutions on Receptor Affinity and Selectivity

Substitutions at the N4-position of the piperazine ring are a common strategy to modulate the pharmacological properties of this compound analogues. The piperazine ring itself, with its two nitrogen atoms, offers a versatile scaffold for chemical modification. nih.gov These modifications can significantly influence the compound's affinity and selectivity for various receptors.

For example, in a series of dopamine D3 receptor ligands, various N-aryl heterocyclic substitutions on the piperazine ring were explored. nih.gov The research indicated that the piperazine ring could accommodate a range of substituted indole (B1671886) rings, and that a direct connection of the heterocyclic ring to the piperazine was not essential for maintaining high affinity and selectivity for the D3 receptor. nih.gov This highlights the flexibility in linker design between the piperazine core and the terminal substituent.

The following table illustrates the effect of different N-substitutions on the piperazine ring on the binding affinity for dopamine D2 and D3 receptors for a series of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol derivatives.

| Compound | R (N-substituent) | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |

| 10c | 2-Indole-acyl | 113 | 3.73 | 30.3 |

| 10e | 2-Indole-acyl | 47.5 | 0.57 | 83.3 |

| 10f | 3-Indole-acyl | 58.9 | 3.62 | 16.3 |

| 10g | Indazole | High | High | - |

| 10i | Benzo[b]thiophene | High | High | - |

Data sourced from a study on dopamine D3 receptor ligands. nih.gov

Influence of Arylsulfonyl Moiety Modifications on Target Interactions

Modifications to the arylsulfonyl portion of this compound can profoundly affect the compound's interaction with its biological targets. The sulfonyl group acts as a key structural element, and alterations to the attached aryl ring can modulate binding affinity and efficacy.

For instance, in the development of D3 versus D2 selective ligands, variations in the benzamide (B126) portion of N-phenylpiperazine analogs were explored while keeping the fluorinated N-phenylpiperazine part constant. mdpi.com This approach demonstrates that modifications to the aromatic moiety attached to the core structure can lead to significant changes in receptor affinity and selectivity.

Role of Bridging Linkers and Molecular Hybridization in Pharmacological Potency

The incorporation of bridging linkers and the strategy of molecular hybridization are advanced methods used to enhance the pharmacological potency and selectivity of this compound derivatives. Bridging the piperazine ring can introduce conformational rigidity, which can lead to a more favorable orientation for receptor binding.

A study on analogues of GBR 12909, a dopamine uptake inhibitor, replaced the piperazine moiety with bridged piperazines to increase structural rigidity. nih.gov This resulted in compounds with high affinity for the dopamine transporter (DAT). nih.gov Specifically, the N-methyl- and N-propylphenyl-3,8-diaza[3.2.1]bicyclooctane analogues demonstrated high DAT affinity (IC50 = 8.0 and 8.2 nM, respectively). nih.gov

Molecular hybridization involves combining pharmacophoric elements from different known active compounds to create a new hybrid molecule with potentially improved or novel activity. Piperazines can act as bifunctional linking agents to couple two different molecular components. researchgate.net This approach has been utilized to design compounds that can interact with multiple targets or have enhanced affinity for a single target. The use of piperazine-containing linkers is also a strategy in the design of PROTACs (Proteolysis Targeting Chimeras), where the linker's nature, including the presence of a piperazine, is crucial for the molecule's efficacy. nih.gov

The following table summarizes the binding affinities of some bridged piperazine analogues for the dopamine transporter.

| Compound | Bridged Piperazine Moiety | DAT IC50 (nM) |

| 7 | N-methyl-3,8-diaza[3.2.1]bicyclooctane | 8.0 |

| 11 | N-propylphenyl-3,8-diaza[3.2.1]bicyclooctane | 8.2 |

| 16 | N-indolylmethyl-3,8-diaza[3.2.1]bicyclooctane | 1.4 |

| 23-26 | (1S, 4S)-2,5-diazabicyclo[2.2.1]heptane | 127-1170 |

Data sourced from a study on bridged piperazine analogues as dopamine uptake inhibitors. nih.gov

Investigations into Biological Activity and Molecular Mechanisms of Action

Enzyme Inhibition Studies

The sulfonylpiperazine moiety is a key structural feature in a variety of compounds designed to interact with biological targets. Research into derivatives of this scaffold has revealed a spectrum of enzyme inhibition activities, which are explored in the following subsections.

The piperazine (B1678402) and substituted benzenesulfonyl groups are prevalent in the design of kinase inhibitors due to their ability to form key interactions within the ATP-binding sites of these enzymes. Derivatives of the 1-(benzenesulfonyl)piperazine scaffold have been investigated for their potential to inhibit various kinases, which are crucial regulators of cellular processes.

Phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes involved in cell growth, proliferation, and survival; their dysregulation is common in cancer. mdpi.com Synthetic strategies have utilized the piperazine group as a key building block for creating PI3K inhibitors. mdpi.comnih.gov For instance, replacing a morpholine (B109124) group with a piperazine group on a 1,3,5-triazine (B166579) scaffold serves as a synthetic handle for creating potent PI3K inhibitors. nih.gov The resulting piperazine-substituted triazine analogs have demonstrated significant PI3K inhibition. nih.gov

Furthermore, the BCR-ABL fusion protein, a tyrosine kinase, is a hallmark of chronic myeloid leukemia (CML). nih.gov Research into potent pan-BCR-ABL inhibitors, including those effective against resistant mutants like T315I, has led to the development of compounds incorporating a piperazine-methylphenyl group. nih.gov These efforts highlight the utility of the piperazine moiety in achieving potent inhibition of this critical oncogenic kinase.

Table 1: Examples of Kinase Inhibition by Piperazine-Containing Scaffolds

| Compound Class | Target Kinase | Therapeutic Area |

|---|---|---|

| Piperazine-substituted 1,3,5-triazines | Phosphatidylinositol 3-kinase (PI3K) | Cancer |

This table illustrates the application of the piperazine scaffold in the development of inhibitors for different kinase families.

Bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibiotics. nih.govmdpi.com DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is crucial for decatenating replicated chromosomes. nih.govmdpi.com Inhibition of these enzymes disrupts DNA replication and transcription, leading to bacterial cell death. nih.govgoogle.com

A novel class of antibiotics targeting these enzymes incorporates the piperazine structure. google.com These piperazine derivatives act as inhibitors of both gyrase and topoisomerase IV. google.com A key advantage of targeting both enzymes is that bacteria would need to develop mutations in the genes for both (gyrA and parC) to acquire resistance. google.com The simple chemical structure of these new piperazine-based antibiotics facilitates their rapid chemical synthesis, making them attractive candidates for further development. google.com

Enoyl-acyl carrier protein (ACP) reductase, with common homologues like FabI and InhA, catalyzes the final step in the fatty acid biosynthesis (FAS-II) elongation cycle in bacteria. nih.govfrontiersin.org This pathway is essential for bacterial survival and is absent in mammals, making it an excellent target for antibacterial agents. nih.gov The enzyme typically uses NADH or NADPH to reduce a trans-2-enoyl-ACP substrate to an acyl-ACP. frontiersin.org

Research into inhibitors of this enzyme has identified various chemical classes capable of blocking its function. While direct inhibition data for 1-(3-Bromobenzenesulfonyl)piperazine is not prominently documented, related structures containing sulfonyl groups have been investigated. For example, sulfonyl hydrazone derivatives have been shown to inhibit the Mycobacterium tuberculosis enoyl-ACP reductase (InhA). mdpi.com The mechanism for many inhibitors involves binding to the enzyme, often in a complex with the NAD+ cofactor, thereby blocking substrate access to the active site. nih.gov The investigation of sulfonyl-containing compounds suggests that this functional group can play a role in the molecular interactions necessary for inhibiting this vital bacterial enzyme. mdpi.com

Alpha-amylase and alpha-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.com Inhibiting these enzymes can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a therapeutic strategy for managing type 2 diabetes mellitus. mdpi.comnih.gov

Compounds containing a 1,2-benzothiazine 1,1-dioxide scaffold, which features a sulfonyl group within a heterocyclic ring system, have been synthesized and evaluated for their α-glucosidase inhibitory activity. mdpi.com Studies have shown that certain derivatives of this class are significantly more potent inhibitors of α-glucosidase than the standard drug, acarbose. mdpi.com Molecular docking studies suggest these compounds can bind effectively to key residues in the enzyme's active site, such as Asp203, Asp327, and His600. mdpi.com The inhibitory potential of various scaffolds against these enzymes is an active area of research, with numerous compounds showing IC50 values in the nanomolar to micromolar range. medchemexpress.com

Table 2: Inhibitory Concentrations (IC50) of Various Compounds against Glycosidases

| Compound Class/Name | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| Acarbose (Reference) | α-Amylase | 42.3 |

| Acarbose (Reference) | α-Glucosidase | 59.0 |

| 3-Oxolupenal | α-Amylase | 105.3 |

| 3-Oxolupenal | α-Glucosidase | 141.8 |

| Katononic Acid | α-Amylase | 115.2 |

| Katononic Acid | α-Glucosidase | 194.8 |

| α-Amylase/α-Glucosidase-IN-3 | α-Amylase | 0.70 |

This table presents the IC50 values for reference compounds and natural products against α-amylase and α-glucosidase, demonstrating the range of potencies observed in inhibitors. nih.govmedchemexpress.com

Glycogen (B147801) synthase kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including glycogen metabolism, cell signaling, and apoptosis. ibs.re.kr The β isoform, GSK-3β, has been implicated in the pathophysiology of several diseases, including type 2 diabetes, Alzheimer's disease, and mood disorders, making it a significant therapeutic target. ibs.re.krnih.govmdpi.com

The development of GSK-3β inhibitors is an area of intense research. nih.gov Most inhibitors target the highly conserved ATP-binding site, which can lead to off-target effects due to cross-reactivity with other kinases. mdpi.com The search for selective inhibitors has explored a wide range of chemical scaffolds. While specific research on this compound as a GSK-3β inhibitor is not widely published, the general pursuit of small molecule inhibitors for this enzyme continues to be a major focus in drug discovery. nih.govnih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov These enzymes are involved in numerous physiological processes. While CA inhibitors are well-established drugs, CA activators have also garnered interest, particularly for their potential to enhance memory and learning. nih.govnih.gov

The modulatory effects of various compounds, including amines and amino acids, on CA activity have been studied. Research on the β-carbonic anhydrase from Entamoeba histolytica (EhiCA) explored the activating potential of a panel of compounds. nih.gov In this study, 1-(2-aminoethyl)-piperazine, a structural relative of the core piperazine scaffold, was identified as a poor EhiCA activator, with an activation constant (KA) of 78.7 µM. nih.gov This finding, while indicating weak activity for this specific derivative and isoform, demonstrates that piperazine-containing molecules are being evaluated for their potential to modulate the activity of the carbonic anhydrase enzyme family.

Receptor Interaction and Modulation Studies

The arylpiperazine moiety, a core component of this compound, is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of G protein-coupled receptors (GPCRs). Research has focused on how modifications to this scaffold influence binding affinity and functional activity at various receptors, particularly those within the central nervous system.

The serotonin (B10506) 5-HT6 receptor (5-HT6R) has been a significant target for drug discovery, particularly for cognitive disorders. nih.gov The arylpiperazine structure is a key pharmacophore for 5-HT6R ligands. While many early ligands incorporated a sulfone group, recent research has also explored non-sulfone structures like 1,3,5-triazine-piperazine derivatives to improve druggability. nih.govnih.gov These triazine derivatives have demonstrated potent binding to the 5-HT6 receptor, highlighting the versatility of the piperazine core in designing selective ligands. nih.govuj.edu.pl

Studies on 1,3,5-triazine derivatives, which share the piperazine core, show high affinity for the 5-HT6R, with inhibition constants (Kᵢ) in the low nanomolar range. nih.govnih.gov For example, MST4, a thymol-containing triazine-piperazine derivative, was identified as a potent 5-HT6R antagonist with a Kᵢ of 11 nM. nih.gov Further modifications led to compounds like 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, which maintained high affinity (Kᵢ = 13 nM) and selectivity. nih.gov These findings underscore the importance of the piperazine moiety in anchoring ligands to the receptor, while substitutions on the attached aryl group modulate affinity and selectivity against other serotonin and dopamine (B1211576) receptors. nih.govmdpi.com

| Compound | 5-HT₆ Receptor Affinity (Kᵢ, nM) | Reference |

|---|---|---|

| MST4 (thymol derivative) | 11 | nih.gov |

| 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | 13 | nih.gov |

| (RS)-4-[1-(2,3-dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | 6 | uj.edu.pl |

Muscarinic antagonists are a class of drugs that competitively block the action of acetylcholine (B1216132) at muscarinic receptors, which are integral to the parasympathetic nervous system. wikipedia.orgnih.gov This blockade can influence a wide range of physiological functions, including those of the heart, glands, and smooth muscle. nih.govmdpi.com The arylpiperazine scaffold and structurally related piperidine (B6355638) derivatives have been investigated for their potential as muscarinic antagonists. nih.gov Research into diphenylsulfone piperidine analogues, which share structural similarities with benzenesulfonyl piperazines, revealed that these compounds can act as potent and selective antagonists for the M2 muscarinic receptor subtype. nih.gov This activity suggests that compounds in this class may be useful for treating cognitive disorders like Alzheimer's disease by modulating acetylcholine release. nih.gov The mechanism of action involves the competitive inhibition of acetylcholine binding, thereby preventing the activation of downstream signaling pathways. nih.gov

The androgen receptor (AR) is a key driver in the progression of prostate cancer, making it a critical target for therapeutic intervention. nih.govnih.gov Arylpiperazine derivatives have emerged as a novel class of nonsteroidal AR antagonists. nih.govnih.gov These compounds function by binding directly to the ligand-binding domain of the AR, which blocks androgens from exerting their biological effects and thereby inhibits the growth of prostate cancer cells. nih.gov

Research has led to the synthesis and evaluation of numerous arylpiperazine derivatives, demonstrating their potential to overcome resistance issues seen with current endocrine therapies. nih.gov Certain derivatives have shown potent AR binding affinities and strong antagonistic activity, with IC₅₀ values in the sub-micromolar range, significantly more potent than the reference compound bicalutamide. nih.govnih.gov For instance, one study identified derivative 21 as having the highest binding affinity for AR with an IC₅₀ of 0.65 μM and an antagonistic potency of 76.2% inhibition. nih.gov Molecular docking studies suggest these compounds bind primarily through hydrophobic interactions within the AR ligand-binding pocket. nih.gov

| Compound Class | Representative Compound | AR Binding Affinity (IC₅₀, μM) | Reference |

|---|---|---|---|

| Arylpiperazine Derivatives | Compound 21 | 0.65 | nih.gov |

| Arylpiperazine Derivatives | Various Analogs | <3 | nih.gov |

| Reference Compound | Bicalutamide | 50 | nih.gov |

Antiproliferative and Apoptosis Induction Mechanisms in Cellular Systems

Derivatives containing the benzenesulfonyl piperazine scaffold have been evaluated for their potential as anticancer agents. Investigations have focused on their ability to inhibit the growth of specific cancer cell lines and to induce programmed cell death (apoptosis) through distinct molecular mechanisms.

Glioblastoma (GBM) is a highly aggressive brain tumor for which new therapeutic agents are urgently needed. nih.gov Piperazine-based derivatives have been designed and synthesized, showing potent antiproliferative activity against various GBM cell lines. nih.gov In one study, a piperazine-based benzamide (B126) derivative, compound L19 , demonstrated significant inhibitory effects with IC₅₀ values of 0.29 μM and 1.25 μM against the U87-MG and U251 glioblastoma cell lines, respectively. nih.gov This compound was found to inhibit proliferation, induce apoptosis, and cause cell cycle arrest. nih.gov Similarly, certain 1,3,5-triazine derivatives have shown cytotoxicity against glioblastoma cells. mdpi.com

In the context of ovarian cancer, a benzenesulfonamide (B165840) hybrid, compound 7c , was found to potently inhibit cell proliferation, with an IC₅₀ value of 0.54 μM against OVCAR-8 cells. researchgate.net These studies highlight the potential of the broader class of benzenesulfonamide and piperazine derivatives as scaffolds for developing potent antiproliferative agents against these aggressive cancers.

| Compound Class | Representative Compound | Cancer Cell Line | Antiproliferative Activity (IC₅₀, μM) | Reference |

|---|---|---|---|---|

| Piperazine Benzamide Derivative | L19 | U87-MG (Glioblastoma) | 0.29 | nih.gov |

| Piperazine Benzamide Derivative | L19 | U251 (Glioblastoma) | 1.25 | nih.gov |

| Benzenesulfonamide Hybrid | 7c | OVCAR-8 (Ovarian) | 0.54 | researchgate.net |

A key mechanism for inducing apoptosis in cancer cells is the targeting of anti-apoptotic proteins like Myeloid cell leukemia 1 (Mcl-1). pnas.orgnih.gov Mcl-1 is a member of the B-cell lymphoma 2 (BCL-2) family that promotes cell survival by binding to and sequestering pro-apoptotic proteins such as BAK. pnas.orgmdpi.com Inhibition of the protein-protein interaction between Mcl-1 and its pro-apoptotic partners is an attractive strategy for cancer therapy. pnas.orgnih.gov

Research has demonstrated that compounds incorporating a piperazine core can be designed to mimic natural helical peptides and disrupt this critical interaction. pnas.org Specifically, a triazine-piperazine-triazine-based compound was shown to selectively bind to the hydrophobic BH3-binding groove on the surface of Mcl-1. pnas.org This binding event blocks Mcl-1 from sequestering pro-apoptotic proteins, thereby liberating them to initiate the apoptotic cascade, leading to cancer cell death. pnas.org The disruption of this interaction is sufficient to induce apoptosis, making it a viable mechanism for the antiproliferative activity of these compounds. nih.gov

Activation of Caspase-Dependent Apoptotic Pathways

Research has highlighted the potential of piperazine-containing compounds to induce programmed cell death, or apoptosis, in cancer cells through caspase-dependent pathways. A notable derivative, identified as C505, has demonstrated significant efficacy in this regard. nih.gov This compound potently inhibits the proliferation of various cancer cell lines, with Growth Inhibition (GI₅₀) values in the nanomolar range, indicating strong anti-cancer activity. nih.govresearchgate.net

The mechanism of action for C505 involves the induction of apoptosis, a controlled process of cell death crucial for tissue homeostasis. Studies using Annexin V and 7-AAD staining confirmed that treatment with this compound leads to a significant increase in early and late-stage apoptotic cells over time. nih.gov Further investigation into the molecular signaling revealed that C505 triggers the proteolytic cleavage of specific caspases. Western blot analysis showed clear activation of caspase-8 and caspase-3, key executioner enzymes in the apoptotic cascade. nih.gov The activation of these caspases subsequently leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), another hallmark of caspase-dependent apoptosis. nih.gov This collective evidence suggests that the cytotoxic effects of this this compound derivative are mediated through the engagement of the extrinsic and/or intrinsic apoptotic pathways, culminating in the activation of executioner caspases.

Table 1: In Vitro Anti-Proliferative Activity of Compound C505

| Cell Line | Cancer Type | GI₅₀ (µM) |

|---|---|---|

| K562 | Chronic Myelogenous Leukemia | 0.058 |

| HeLa | Cervical Cancer | 0.155 |

| AGS | Gastric Adenocarcinoma | 0.055 |

Data sourced from studies on the piperazine derivative C505. nih.gov

Antimicrobial and Antitubercular Research Endeavors

The piperazine scaffold is a recognized pharmacophore in the development of antimicrobial agents. nih.gov Derivatives of this compound have been explored for their potential to combat a range of pathogenic microorganisms, including bacteria and mycobacteria. The versatility of the piperazine ring allows for structural modifications that can enhance potency and broaden the spectrum of activity. nih.govresearchgate.net

In the field of antitubercular research, piperazine-containing compounds have emerged as promising candidates. One such analogue, TZY-5-84, a piperazine-containing benzothiazinone, has shown potent activity against Mycobacterium tuberculosis. nih.gov It exhibited a low minimum inhibitory concentration (MIC) value against the H37Rv strain, surpassing the effectiveness of some first-line anti-tuberculosis drugs. nih.gov Importantly, TZY-5-84 was also effective against drug-resistant clinical isolates and intracellular bacilli within infected macrophages, highlighting its potential as a preclinical candidate for tuberculosis treatment. nih.gov The core piperazine structure is integral to the activity of many antimicrobial drugs, often by interacting with microbial cell membranes or essential enzymes. nih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives incorporating the 1-benzenesulfonylpiperazine moiety have been synthesized and evaluated for their antibacterial properties against a spectrum of pathogens. These studies often reveal a variable range of activity depending on the specific substitutions on the core structure.

Research into novel piperazine derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria. ijcmas.com For instance, certain N-substituted piperazine flavonol derivatives have shown potent inhibition against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov One particular compound from this class, designated 2g, exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against S. aureus and 25 µg/mL against E. coli. nih.gov Further studies have shown that some synthetic piperazine compounds are particularly effective against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). ijcmas.comnih.gov The mechanism of action for some piperazine-based compounds is believed to involve targeting the cytoplasmic membrane of the bacteria, causing leakage of intracellular components and leading to cell death. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Piperazine Derivatives Against Bacterial Strains

| Compound ID | Bacterial Strain | Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 2g | Staphylococcus aureus | Gram-Positive | 6.25 | nih.gov |

| Compound 2g | Escherichia coli | Gram-Negative | 25 | nih.gov |

| Compound RL-308 | Shigella flexineri | Gram-Negative | 2 | ijcmas.com |

| Compound RL-308 | Staphylococcus aureus | Gram-Positive | 4 | ijcmas.com |

| Compound RL-308 | MRSA | Gram-Positive | 16 | ijcmas.com |

MIC values represent the lowest concentration of the compound that inhibits visible bacterial growth.

Antifungal and Antiviral Potentials

The structural framework of piperazine has also been leveraged in the search for new antifungal and antiviral agents. While direct studies on this compound are limited, research on related derivatives underscores the potential of this chemical class.

In antifungal research, a piperazine propanol (B110389) derivative was identified as a potent inhibitor of 1,3-beta-D-glucan synthase, a critical enzyme for the synthesis of the fungal cell wall. nih.gov This compound displayed in vitro activity against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. nih.gov Other research has focused on incorporating the piperazine moiety into triazole-based compounds, which are known antifungal agents, to develop new molecules with improved efficacy. researchgate.net

The antiviral potential of the piperazine core has been investigated against several viruses. The piperazine molecule itself has been shown to bind to the hydrophobic pocket of the capsid protein of alphaviruses, such as the Chikungunya virus, suggesting a mechanism for therapeutic intervention. nih.gov Furthermore, various 1-aryl-4-arylmethylpiperazine derivatives have been developed as entry inhibitors for the Zika virus. nih.gov Other studies have explored piperazine derivatives for activity against influenza virus and plant viruses like the potato virus Y, demonstrating the broad applicability of this scaffold in antiviral drug discovery. mdpi.complos.org

Computational Chemistry and Molecular Modeling Applications in Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactive Sites

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules like 1-(3-Bromobenzenesulfonyl)piperazine. DFT calculations on analogous aryl sulfonyl piperazine (B1678402) derivatives, typically using methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), provide a detailed understanding of the molecule's properties. researchgate.netjddtonline.infomdpi.com

These studies focus on several key areas:

Optimized Molecular Structure: DFT is used to determine the most stable three-dimensional geometry of the molecule, providing precise bond lengths and angles.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.commdpi.com A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution across the molecule. researchgate.netmdpi.commdpi.comresearchgate.net These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For aryl sulfonyl piperazines, negative potential is typically localized over the oxygen atoms of the sulfonyl group, indicating these are likely sites for electrophilic attack. In contrast, positive potential is often found around the hydrogen atoms, marking them as sites for nucleophilic attack. researchgate.netjddtonline.info This information is vital for predicting how the molecule will interact with biological receptors and other molecules.

| Parameter | Significance | Typical Findings for Aryl Sulfonyl Piperazines |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | Localized on the aryl ring system |

| LUMO Energy | Indicates electron-accepting ability | Distributed across the sulfonylpiperazine moiety |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability | Relatively large gaps suggest high stability researchgate.net |

| MEP Negative Regions | Identifies nucleophilic/electrophilic interaction sites | Concentrated on sulfonyl oxygen atoms researchgate.netjddtonline.info |

| MEP Positive Regions | Identifies electrophilic/nucleophilic interaction sites | Localized on hydrogen atoms researchgate.netjddtonline.info |

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies are essential for understanding their mechanism of action and for structure-based drug design. nih.govnih.govnih.gov These simulations place the ligand into the binding site of a receptor, such as an enzyme or a G-protein coupled receptor, and calculate a score that estimates the binding affinity.

This process allows researchers to visualize how the ligand fits within the binding pocket and to identify the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. nih.gov For instance, docking studies of benzenesulfonamide (B165840) derivatives into the active site of carbonic anhydrase have revealed how the sulfonamide group interacts with the zinc ion and key amino acid residues. nih.govnih.gov

Binding Affinity Prediction and Interaction Analysis

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target. This is often expressed as a docking score or an estimated free energy of binding (ΔG). Lower (more negative) values typically indicate a stronger and more favorable interaction. In studies involving piperazine derivatives, compounds with better experimental activity consistently show more negative docking scores. indexcopernicus.commdpi.com

For example, in the development of inhibitors for human carbonic anhydrase (hCA), docking scores for benzenesulfonamide derivatives were correlated with their experimental IC50 values. nih.gov This allows for the ranking of virtual compounds and prioritization of the most promising candidates for synthesis and biological testing. The analysis of these docked poses reveals crucial interactions, such as hydrogen bonds between the ligand and amino acid residues like Gln177, which can be essential for selective antagonism. mdpi.com

| Compound Type | Target Protein | Docking Score (kcal/mol) | Key Interactions Observed |

|---|---|---|---|

| Arylpiperazine Derivative | Androgen Receptor (AR) | -8.5 to -10.0 | Hydrophobic interactions with key residues in the ligand-binding pocket nih.gov |

| Benzenesulfonamide-Thiazolidinone | Carbonic Anhydrase IX (CA IX) | -6.5 to -7.8 | Coordination with Zn2+ ion; H-bonds with Thr199, Thr200 nih.gov |

| Piperazin-1-ylpyridazine Derivative | Deoxycytidine Triphosphate Pyrophosphatase (dCTPase) | ~ -4.6 (Glide Gscore) | Hydrogen bonds with Gln82 and Glu78 indexcopernicus.com |

Conformational Analysis of the Piperazine Ring (e.g., Chair Conformation)

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. The piperazine ring in this compound is flexible and can adopt several conformations. However, crystallographic and computational studies consistently show that the piperazine moiety preferentially adopts a stable chair conformation. mdpi.com

This chair form minimizes steric strain and is the lowest energy conformation. In this arrangement, substituents on the nitrogen atoms can be in either an axial or equatorial position, which can significantly influence binding to a target receptor. Computational methods are used to generate and evaluate the energy of different ring conformations to ensure that the most stable and biologically relevant shape is used for subsequent docking and modeling studies. indexcopernicus.com

Identification of Key Residues and Binding Pocket Characteristics

A significant outcome of molecular docking is the detailed characterization of the binding site and the identification of key amino acid residues that are critical for ligand recognition and binding. By analyzing the docked poses of a series of active this compound derivatives, researchers can identify a consensus binding mode.

This analysis highlights which residues form hydrogen bonds, engage in hydrophobic contacts, or participate in pi-stacking interactions with the ligand. For example, docking of piperazine-based inhibitors into the HIV-1 gp120 glycoprotein (B1211001) revealed hydrogen bonds with Asp368 and Asn425, as well as hydrophobic interactions with Trp427. biorxiv.org This knowledge is invaluable for designing new derivatives with modified functional groups that can form stronger or additional interactions with these key residues, thereby improving binding affinity and selectivity.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to define the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. For a series of active arylpiperazine compounds, a pharmacophore model can be generated based on their common structural features. nih.govresearchgate.net

This model serves as a 3D query for virtual screening, a computational method used to search large databases of chemical compounds to identify new potential inhibitors. biorxiv.orgnih.govtandfonline.com The screening process filters millions of virtual molecules against the pharmacophore model, retaining only those that match the required spatial and chemical features. The resulting "hits" can then be subjected to molecular docking and further computational analysis before being selected for chemical synthesis and biological evaluation. This approach significantly narrows down the number of compounds to be tested experimentally, making the drug discovery process more efficient. nih.govnih.gov

In Silico ADMET Predictions for Lead Compound Optimization

In the process of drug development, a compound must not only be potent but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction models are widely used to evaluate the drug-likeness of compounds like this compound derivatives at an early stage. nih.govmdpi.com

Various computational tools and web servers (e.g., SwissADME, admetSAR, pkCSM) are employed to predict a wide range of pharmacokinetic and toxicological properties. nih.govnih.govisca.me These predictions help in identifying potential liabilities, such as poor oral bioavailability, high toxicity, or undesirable metabolic pathways, allowing medicinal chemists to modify the compound's structure to improve its ADMET profile. This early-stage filtering helps to reduce the high attrition rates of drug candidates in later, more expensive stages of development. mdpi.com

| Category | Predicted Property | Importance in Drug Development |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts oral bioavailability nih.gov |

| Caco-2 Permeability | Models absorption across the gut wall nih.gov | |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Identifies potential for drug efflux and resistance nih.gov | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Crucial for CNS-acting drugs; undesirable for others |

| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available for action | |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts potential for drug-drug interactions nih.gov |

| Excretion | Total Clearance | Indicates the rate at which the drug is removed from the body |

| Toxicity | Hepatotoxicity | Predicts potential for drug-induced liver injury isca.me |

| Carcinogenicity/Mutagenicity | Flags potential for causing cancer or genetic mutations isca.me |

Applications of the 1 3 Bromobenzenesulfonyl Piperazine Scaffold in Drug Discovery and Chemical Biology

Development as a Privileged Scaffold for Novel Therapeutic Agents

The concept of a privileged scaffold is central to modern drug discovery, identifying molecular cores that provide a versatile platform for developing ligands for a range of biological targets. nih.govsemanticscholar.org The arylpiperazine structure, of which 1-(3-bromobenzenesulfonyl)piperazine is a specific example, is a quintessential privileged scaffold, frequently utilized for its ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov The two nitrogen atoms of the piperazine (B1678402) ring offer opportunities for chemical modification, allowing for precise control over properties like solubility and basicity, while also serving as key interaction points with biological receptors. nih.gov

Research has extensively focused on derivatives of this scaffold as high-affinity ligands for crucial neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, which are implicated in a wide array of neurological and psychiatric disorders. mdpi.com For instance, studies have shown that modifications to the arylpiperazine structure can yield compounds with high affinity and selectivity for specific receptor subtypes, such as the 5-HT1A and D3 receptors.

One area of significant research has been the development of arylpiperazine derivatives as potent 5-HT1A receptor ligands. nih.gov In one study, a series of 4-substituted 1-arylpiperazines were synthesized to enhance affinity for 5-HT1A sites. The findings revealed that specific substitutions resulted in compounds with nanomolar and even sub-nanomolar binding affinities, demonstrating the scaffold's utility in creating highly potent agents. nih.gov Another study prepared a range of benzene (B151609) sulfonamides and naphthyl sulfonamides based on a phenylpiperazine core, identifying compounds with high affinity for the 5-HT7 receptor. nih.gov

Similarly, the N-phenylpiperazine benzamide (B126) template has been successfully used to develop ligands that selectively target the D3 dopamine receptor over the closely related D2 subtype. This selectivity is attributed to the ability of the N-phenylpiperazine portion to occupy the orthosteric binding site, while the rest of the molecule interacts with a unique secondary binding pocket in the D3 receptor. mdpi.com

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity |

|---|---|---|---|

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT1A | 0.6 | High for 5-HT1A |

| Compound 3c (a phenylpiperazine benzene sulfonamide derivative) | 5-HT7 | 12-580 (IC50 range) | Selective over 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6 |

| LS-3-134 (a 4-(thiophen-3-yl)benzamide (B12553508) phenylpiperazine) | D3 Dopamine | 0.17 | >150-fold vs. D2 |

| Compound 6a (a 4-thiophene-3-yl-benzamide N-phenylpiperazine) | D3 Dopamine | ~2.0 | ~500-fold vs. D2 |

Utility as Chemical Probes for Investigating Biological Mechanisms

Chemical probes are selective small-molecule modulators used as tools to investigate the function of proteins and biological pathways in cellular or animal models. nih.gov An ideal chemical probe exhibits high potency, selectivity, and a well-understood mechanism of action, allowing researchers to ask specific questions about its molecular target. nih.gov

A comprehensive review of the scientific literature did not yield specific examples of this compound or its direct derivatives being utilized as chemical probes for the investigation of biological mechanisms. While piperazine-containing scaffolds have been incorporated into fluorescent probes for detecting analytes like lysosomal pH or bio-thiols, these probes rely on different core structures and mechanisms, such as those based on BODIPY or coumarin (B35378) fluorophores. nih.govnih.gov

Design of Hybrid Molecules with Synergistic Bioactivity

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores (bioactive moieties) into a single molecule. The goal is to create a new hybrid compound with an enhanced biological activity profile, potentially acting on multiple targets or exhibiting synergistic effects that are superior to the individual components. nih.gov

The phenylsulfonyl piperazine scaffold has been successfully employed in this approach to create novel anticancer agents. In one notable study, researchers designed and synthesized a series of hybrid molecules by coupling a substituted phenylsulfonyl piperazine core with a tetrazole moiety. ijpsonline.comresearchgate.net Both sulfonamides and tetrazoles are known pharmacophores with a wide range of biological activities, and their combination was intended to yield compounds with potent antiproliferative effects. nih.govijpsonline.comresearchgate.net

The resulting tetrazole-piperazinesulfonamide hybrids were screened for their in vitro inhibitory effects against several human cancer cell lines, including cervical (SiHa), breast (MDA-MB-231), and pancreatic (PANC-1) carcinoma. The study found that many of the hybrid compounds exhibited significant growth inhibitory activity, with some derivatives showing GI50 (the concentration required to inhibit cell growth by 50%) values in the sub-micromolar range, indicating high potency. ijpsonline.comresearchgate.net The results suggested that these hybrid compounds could serve as promising leads for the development of new anticancer therapies. ijpsonline.com

| Compound | Cancer Cell Line: SiHa (Cervical) | Cancer Cell Line: MDA-MB-231 (Breast) | Cancer Cell Line: PANC-1 (Pancreatic) |

|---|---|---|---|

| 7e | ≤0.2 | ≤0.2 | >10 |

| 7n | ≤0.2 | ≤0.2 | >10 |

| 7g | >10 | >10 | ≤0.1 |

| 7l | >10 | >10 | ≤0.1 |

| 7p | >10 | >10 | ≤0.1 |

| 7s | >10 | >10 | ≤0.1 |

| 7t | >10 | >10 | ≤0.1 |

Radiotracer Development for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique used in both clinical diagnostics and drug development. It relies on the administration of a biologically active molecule labeled with a short-lived positron-emitting radioisotope, known as a radiotracer. moravek.commdpi.com The development of novel PET radiotracers is crucial for visualizing and quantifying specific biological targets, such as receptors or transporters, in living subjects.

Despite the utility of the arylpiperazine scaffold in developing CNS-active compounds, a detailed search of the scientific literature did not identify any studies describing the development of a PET radiotracer directly derived from the this compound scaffold. While other halogenated compounds, such as Bromine-76 labeled metabromobenzylguanidine, have been investigated as PET tracers for cardiac imaging, these are structurally distinct from the benzenesulfonylpiperazine core. nih.gov

Future Perspectives in 1 3 Bromobenzenesulfonyl Piperazine Research

Elucidation of Novel Biological Targets and Polypharmacology

The concept of "one drug, one target" is progressively being supplemented by the pursuit of polypharmacology—designing single chemical entities that can modulate multiple targets simultaneously. This approach is particularly promising for complex multifactorial diseases. The arylpiperazine motif, a key component of 1-(3-bromobenzenesulfonyl)piperazine, is found in numerous compounds with a wide array of pharmacological activities, indicating a propensity for interacting with diverse biological systems. nih.govnih.gov

Future research will focus on systematically screening derivatives of this compound against broad panels of receptors, enzymes, and other protein targets to uncover novel therapeutic applications. For instance, piperazine-containing compounds are being investigated for complex conditions like Alzheimer's disease by designing molecules that can simultaneously target both amyloid-β and tau peptide aggregation. nih.gov Similarly, novel arylpiperazine derivatives have been developed as potent antagonists of the androgen receptor for applications in castration-resistant prostate cancer. researchgate.net

Another key area of exploration is in the field of neurology. Piperazine (B1678402) derivatives have been designed as inhibitors of monoamine oxidase (MAO) enzymes, which are significant targets for neurological disorders such as depression. nih.gov By systematically modifying the this compound core, researchers can explore interactions with a range of targets implicated in neurodegenerative and psychiatric conditions. This exploration of pharmacological promiscuity is crucial for identifying lead compounds with unique, multi-target mechanisms of action that may offer superior efficacy for complex diseases.

| Therapeutic Area | Potential Biological Target | Rationale for Exploration |

|---|---|---|

| Neurodegenerative Disease | Amyloid-β and Tau Protein | Piperazine scaffolds have shown the ability to inhibit the aggregation of key proteins in Alzheimer's disease. nih.gov |

| Oncology | Androgen Receptor (AR) | Arylpiperazine derivatives have been identified as potent AR antagonists for prostate cancer. researchgate.netnih.gov |

| Neurological Disorders | Monoamine Oxidase (MAO) Enzymes | Numerous piperazine hybrids have been designed and shown to have significant MAO inhibitory activity. nih.gov |

| Infectious Diseases | Bacterial DNA Gyrase | Piperazine-amide hybrids have been shown to exhibit antibacterial activity by targeting essential bacterial enzymes. researchgate.net |

Exploration of Advanced Synthetic Methodologies for Scaffold Diversification

The therapeutic potential of the this compound scaffold can only be fully realized through the synthesis and biological evaluation of a diverse library of analogues. While classical methods for piperazine synthesis exist, the future lies in the adoption of more advanced and efficient synthetic methodologies that allow for rapid scaffold diversification. researchgate.net The synthesis of polysubstituted piperazines, in particular, remains a challenging but critical goal for fine-tuning pharmacological activity. researchgate.net

Modern synthetic strategies offer powerful tools for creating novel derivatives. These include:

Multi-component Reactions (MCRs): Reactions like the Ugi reaction can be employed to introduce multiple points of diversity in a single step, rapidly generating complex piperazine derivatives. researchgate.net

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition is a highly efficient and regioselective reaction for linking the piperazine core to other molecular fragments, enabling the creation of hybrid molecules. researchgate.net

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, safety, and scalability for the production of piperazine intermediates and final compounds.

Stereoselective Synthesis: Developing methods to control the stereochemistry of substituents on the piperazine ring is crucial, as different stereoisomers can have vastly different biological activities. nih.gov Recent methods focus on the reductive cyclization of bis(oximinoalkyl)amines to afford stereoselectively substituted piperazines. researchgate.netresearchgate.net

These advanced methods will enable chemists to systematically explore the chemical space around the this compound core. By varying substituents on both the benzenesulfonyl ring and the second nitrogen atom of the piperazine, researchers can modulate properties such as potency, selectivity, solubility, and metabolic stability. nih.gov